molecular formula C15H12ClFN4 B11794144 (4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11794144
M. Wt: 302.73 g/mol
InChI Key: KVSBNQKQNTUDDK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions: Introducing the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
  • (4-Chlorophenyl)(5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in (4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine may confer unique chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H12ClFN4

Molecular Weight

302.73 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12ClFN4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21)

InChI Key

KVSBNQKQNTUDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F

Origin of Product

United States

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